

Solubility profile of 2-Hydroxyethyl myristate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl myristate*

Cat. No.: *B1217589*

[Get Quote](#)

Solubility Profile of 2-Hydroxyethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with growing interest in the pharmaceutical and cosmetic industries.^[1] Its utility as an emollient, solvent, and consistency agent underscores the importance of understanding its solubility characteristics in various solvent systems.^[1] This technical guide provides a comprehensive overview of the solubility profile of **2-hydroxyethyl myristate**, including a qualitative assessment of its solubility in different solvent classes. In the absence of extensive published quantitative data, this guide also furnishes a detailed, robust experimental protocol for the systematic determination of its solubility. Furthermore, considering its potential interaction with key biological pathways, a diagram of the NF-κB signaling pathway is provided.

Physicochemical Properties of 2-Hydroxyethyl Myristate

2-Hydroxyethyl myristate is an ester derived from myristic acid and ethylene glycol.^[1] Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic hydroxyethyl group, imparts amphiphilic properties that govern its solubility.

Property	Value
Synonyms	Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate
CAS Number	22122-18-5
Molecular Formula	C ₁₆ H ₃₂ O ₃
Molecular Weight	272.42 g/mol
Melting Point	44-45 °C [1][2]
Boiling Point	382.2 °C at 760 mmHg [1][2]
Density	0.927 g/cm ³ [1]

Qualitative Solubility Profile

While specific quantitative solubility data for **2-hydroxyethyl myristate** is not widely published, its solubility can be inferred from its chemical structure and the known properties of similar fatty acid esters and glycol ethers. [3][4][5]

Solvent Class	Predicted Solubility	Rationale
Non-polar Organic Solvents (e.g., Hexane, Toluene)	Soluble	The long C14 alkyl chain (myristate) is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.
Polar Aprotic Solvents (e.g., Acetone, Chloroform, Ethyl Acetate)	Soluble	These solvents can interact with both the alkyl chain and the ester and hydroxyl groups, leading to good solubility. Fatty acids and their esters are generally soluble in these solvents. ^[6]
Polar Protic Solvents (e.g., Ethanol, Methanol)	Moderately Soluble to Soluble	The hydroxyl group and the ester linkage can form hydrogen bonds with protic solvents. However, the long alkyl chain may limit solubility compared to shorter-chain esters.
Water	Insoluble to Very Slightly Soluble	The dominant hydrophobic nature of the myristate chain significantly outweighs the hydrophilic character of the hydroxyethyl group, leading to poor aqueous solubility.
Lipids and Oils (e.g., Mineral Oil, Vegetable Oils)	Soluble	As an ester of a fatty acid, it is expected to be miscible with other lipids and oils due to its lipophilic nature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle

An excess amount of the solute (**2-hydroxyethyl myristate**) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials and Equipment

- Solute: **2-Hydroxyethyl myristate** (purity > 95%)
- Solvents: A range of analytical grade solvents (e.g., hexane, toluene, acetone, ethanol, purified water, etc.)
- Equipment:
 - Analytical balance
 - Vials with Teflon-lined screw caps
 - Constant temperature orbital shaker/incubator
 - Syringe filters (e.g., 0.22 μ m PTFE)
 - Volumetric flasks and pipettes
 - HPLC system with a UV detector
 - C18 HPLC column (or other suitable stationary phase)
 - Autosampler vials

Procedure

3.3.1. Preparation of Standard Solutions for Calibration

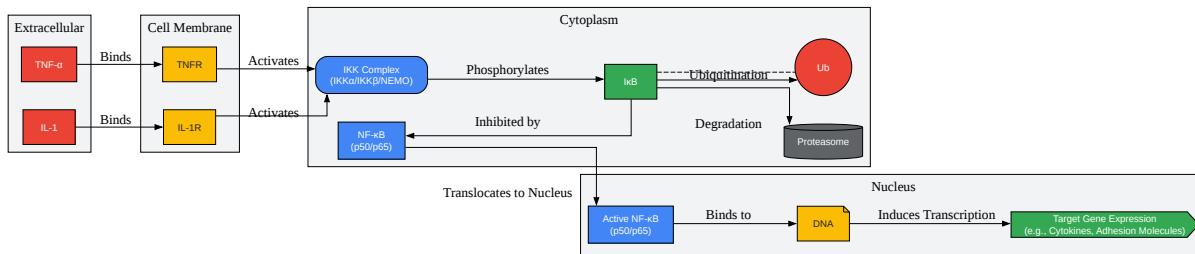
- Accurately weigh a known amount of **2-hydroxyethyl myristate** and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations. These will be used to construct a calibration curve.

3.3.2. Solubility Measurement (Shake-Flask Method)

- Add an excess amount of **2-hydroxyethyl myristate** to a series of vials. The excess solid should be clearly visible.
- Add a known volume of the desired solvent to each vial.
- Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.
- Dilute the filtered sample with a suitable solvent (the mobile phase is often a good choice) to bring the concentration within the range of the calibration curve.

3.3.3. Analytical Quantification (HPLC-UV)

- Analyze the standard solutions and the prepared samples by HPLC-UV. The ester functional group allows for UV detection at low wavelengths (around 205-215 nm).[\[10\]](#)[\[12\]](#)


- Develop a suitable HPLC method (isocratic or gradient elution) to achieve good separation and peak shape for **2-hydroxyethyl myristate**. A common mobile phase for fatty acid esters is a mixture of acetonitrile and water.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **2-hydroxyethyl myristate** in the diluted samples by interpolating their peak areas from the calibration curve.
- Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation

The solubility should be reported in units such as mg/mL or g/100g of solvent at the specified temperature.

Biological Relevance: NF-κB Signaling Pathway

2-Hydroxyethyl myristate has been suggested to have potential as an active pharmaceutical ingredient, with possible interactions with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cellular stress responses.^[1] Understanding this pathway is crucial for researchers investigating the therapeutic applications of this compound.

[Click to download full resolution via product page](#)

Caption: Canonical NF-κB Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of **2-hydroxyethyl myristate**. While quantitative data remains to be extensively published, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and formulation scientists to systematically characterize its solubility. The inclusion of the NF-κB signaling pathway highlights a potential area of biological investigation for this versatile compound. Further research to generate and publish specific solubility data in a range of pharmaceutically and cosmetically relevant solvents is highly encouraged to facilitate its broader application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-hydroxyethyl myristate [myskinrecipes.com]
- 3. Glycols & Glycol Ethers | Riverbank Group [riverbank.com.sg]
- 4. atamankimya.com [atamankimya.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- To cite this document: BenchChem. [Solubility profile of 2-Hydroxyethyl myristate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217589#solubility-profile-of-2-hydroxyethyl-myristate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com